Research on RAS/RAF-driven cancers requires a MEK inhibitor with consistent target suppression. Substituting MEK inhibitors may alter kinetic profiles and study outcomes. Ro4987655 is an ATP-noncompetitive MEK1/2 inhibitor with slow dissociation, ensuring sustained pathway inhibition.
Ro4987655 (CH4987655) is an orally active, selective, small-molecule inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. As an allosteric, ATP-noncompetitive inhibitor, it provides a potent tool for investigating cancers where this pathway is constitutively active. It demonstrates low nanomolar potency against MEK1/2 (IC50 = 5.2 nM) and has been shown to inhibit tumor cell proliferation and induce regression in various human cancer xenograft models.
MAPK/ERK signaling inhibition in RAS/RAF-mutant cancer models
Reported high kinome-wide selectivity supports minimal off-target activity context
Allosteric probe with distinct 3-oxo-oxazinane ring for binding kinetics studies
While multiple MEK inhibitors are available, they are not functionally interchangeable due to differences in binding kinetics and chemical structure. Ro4987655 is an ATP-noncompetitive inhibitor noted for its slow dissociation from the MEK enzyme, a property linked to its unique 3-oxo-oxazinane ring structure. This kinetic profile can result in more sustained target inhibition in cellular and in vivo systems compared to inhibitors with faster off-rates. Substituting with an alternative MEK inhibitor, even one that is also ATP-noncompetitive like Trametinib, may yield different pharmacodynamic and efficacy outcomes due to these distinct structure-activity relationships and kinetic properties.
Substituting with a less selective MEK inhibitor (e.g., PD0325901) may introduce off-target phenotypes and confound pathway interpretation.
RO4987655's slow dissociation and high metabolic stability are linked to its unique 3-oxo-oxazinane ring; alternatives without this feature may alter target engagement duration and oral exposure profile.
Using a MEK inhibitor without published quantitative PD benchmarks in human matrices may reduce confidence in translational dose-response modeling.
Ro4987655 was designed to have high metabolic stability and slow dissociation from MEK, a feature which may contribute to more durable target inhibition and enhanced clinical efficacy compared to other MEK inhibitors. This property, stemming from its unique chemical structure, differentiates it from other allosteric inhibitors where binding kinetics may vary, potentially impacting the duration of downstream ERK pathway suppression in experimental models.
| Evidence Dimension | Binding Mechanism & Kinetics |
| Target Compound Data | Exhibits slow dissociation from the MEK enzyme. |
| Comparator Or Baseline | Standard allosteric MEK inhibitors (e.g., Trametinib, Selumetinib) which may have different (faster) dissociation kinetics. |
| Quantified Difference | Not quantified in sources, but described as a key design feature conferring potentially better efficacy. |
| Conditions | Biochemical and structural design studies. |
Slow-dissociation provides a rationale for achieving sustained pathway inhibition, potentially requiring less frequent dosing or providing more consistent target modulation in vivo.
In preclinical mouse models, orally administered Ro4987655 demonstrates a biphasic disposition with a terminal half-life of approximately 25 hours. This contrasts with other selective MEK inhibitors like Selumetinib, which is noted to have a short half-life. The extended half-life of Ro4987655 facilitates sustained plasma concentrations and target engagement over a 24-hour period, simplifying dosing schedules in long-term efficacy studies.
| Evidence Dimension | Terminal Half-Life (t1/2) in mice |
| Target Compound Data | ~25 hours |
| Comparator Or Baseline | Selumetinib (described as having a 'short half-life'). |
| Quantified Difference | Substantially longer, enabling once-daily dosing for sustained exposure. |
| Conditions | In vivo pharmacokinetic studies in mice following oral administration. |
A longer half-life simplifies experimental design for in vivo studies, reduces animal handling stress, and ensures more consistent target inhibition between doses, improving data reproducibility.
Ro4987655 is soluble in DMSO for in vitro use, but critically for procurement, specific co-solvent formulations for in vivo administration have been published. A clear solution of at least 2.5 mg/mL can be achieved using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This availability of a pre-validated formulation protocol removes significant process development hurdles for researchers planning animal studies.
| Evidence Dimension | Achievable Concentration for In Vivo Formulation |
| Target Compound Data | ≥ 2.5 mg/mL (4.42 mM) in a clear solution. |
| Comparator Or Baseline | Many research compounds which lack published, validated in vivo formulation guides. |
| Quantified Difference | Provides a clear, actionable starting point for formulation, reducing experimental setup time and risk. |
| Conditions | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. |
This de-risks procurement by providing a clear, tested path to successful in vivo administration, saving time and resources compared to compounds requiring extensive formulation development.
Ro4987655 demonstrates potent inhibition of MEK1/2 with a biochemical IC50 of 5.2 nM. While other inhibitors such as Trametinib show sub-nanomolar potency in similar assays (IC50 ~0.7-0.9 nM), the low-nanomolar activity of Ro4987655 is well within the range required for effective pathway inhibition in cellular and in vivo models, where factors like pharmacokinetics and binding kinetics also play a critical role in overall efficacy.
| Evidence Dimension | Biochemical MEK1/2 Inhibition (IC50) |
| Target Compound Data | 5.2 nM |
| Comparator Or Baseline | Trametinib: 0.7 nM (MEK1), 0.9 nM (MEK2) |
| Quantified Difference | Ro4987655 is approximately 5-7 times less potent than Trametinib in a biochemical assay. |
| Conditions | In vitro enzymatic kinase assay. |
While not the most potent MEK inhibitor by IC50, its proven low-nanomolar activity combined with favorable pharmacokinetics and slow-dissociation kinetics provides an alternative tool with a distinct overall pharmacological profile.
The compound's long terminal half-life of ~25 hours in mice supports once-daily oral dosing schedules in long-term efficacy studies, ensuring consistent target suppression while minimizing animal handling. This makes it a practical choice for xenograft models where sustained pathway inhibition is critical for observing a therapeutic effect.
Given its documented slow dissociation from MEK, Ro4987655 is a suitable tool for research comparing the effects of inhibitors with different binding kinetics. This is particularly relevant for studies exploring mechanisms of acquired resistance or the durability of pathway inhibition.
Ro4987655 has demonstrated significant in vivo antitumor activity, including complete tumor regressions in certain xenograft models. Its suitability is established for preclinical proof-of-concept studies in models of melanoma, colorectal, and non-small cell lung cancer with known RAS or RAF mutations.